molecular formula C17H17F2NO3S3 B2694948 (2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 2034460-44-9

(2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2694948
CAS No.: 2034460-44-9
M. Wt: 417.5
InChI Key: QFQXIUZCSCXTJL-UHFFFAOYSA-N
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Description

(2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a combination of difluoromethylthio, phenyl, dioxido, thiophenyl, and thiazepan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the thiazepan ring, followed by the introduction of the thiophenyl group, and finally the attachment of the difluoromethylthio and phenyl groups. Common reagents used in these steps include thionyl chloride, thiophenol, and difluoromethylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrial applications could involve the use of the compound in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-((Difluoromethyl)thio)phenyl)methanone
  • (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
  • (2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-1,4-thiazepan-4-yl)methanone

Uniqueness

The unique combination of functional groups in (2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3S3/c18-17(19)25-13-5-2-1-4-12(13)16(21)20-8-7-15(14-6-3-10-24-14)26(22,23)11-9-20/h1-6,10,15,17H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQXIUZCSCXTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=CC=C3SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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